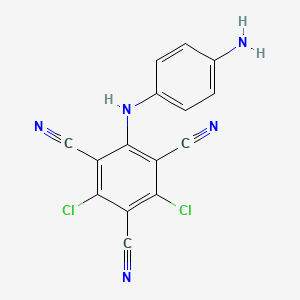
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- is an organic compound with a complex structure It is characterized by the presence of three cyano groups attached to a benzene ring, along with two chlorine atoms and an aminoanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by the introduction of cyano groups. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro-.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted benzenes, amines, and nitriles. These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-: This compound has similar structural features but with methyl groups instead of chlorine and aminoanilino groups.
1,3,5-Tricyanobenzene: A simpler compound with only cyano groups attached to the benzene ring.
Uniqueness
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- is unique due to the presence of both chlorine and aminoanilino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique features.
Properties
CAS No. |
35727-97-0 |
|---|---|
Molecular Formula |
C15H7Cl2N5 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-(4-aminoanilino)-4,6-dichlorobenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C15H7Cl2N5/c16-13-10(5-18)14(17)12(7-20)15(11(13)6-19)22-9-3-1-8(21)2-4-9/h1-4,22H,21H2 |
InChI Key |
FNCMMTVNCZUXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


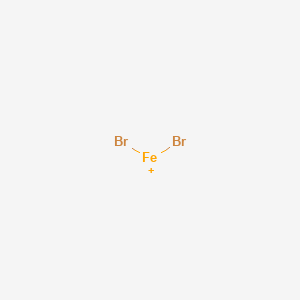
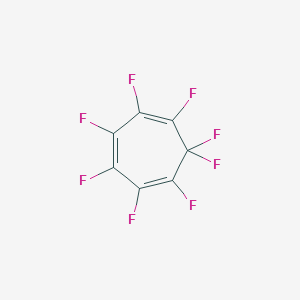


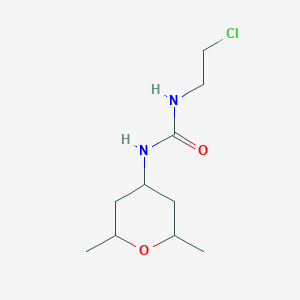


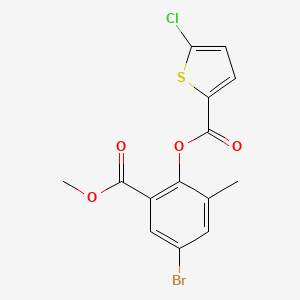
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
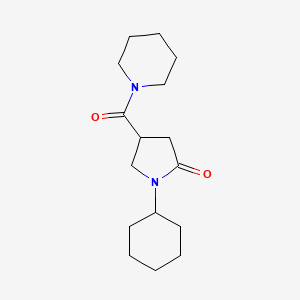

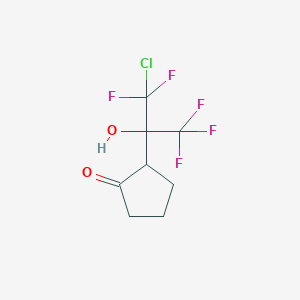
![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)

